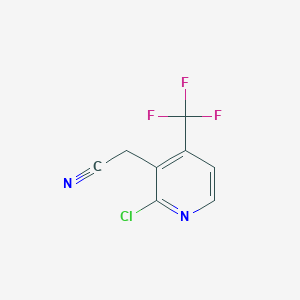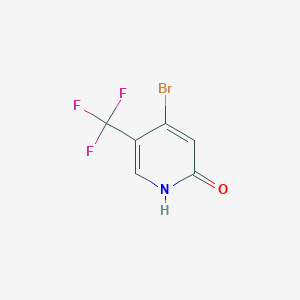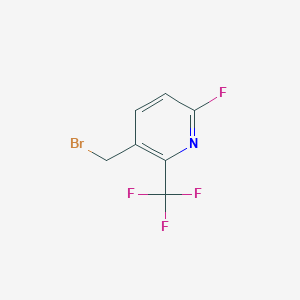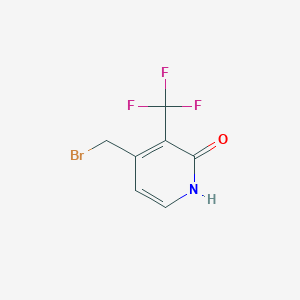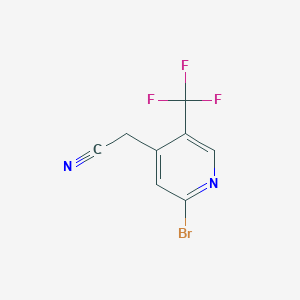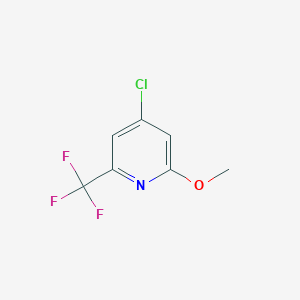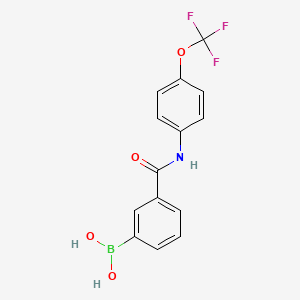
(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
Vue d'ensemble
Description
“(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative with the linear formula C14H11BF3NO4 . It has a molecular weight of 325.05 . This compound is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy .
Synthesis Analysis
The synthesis of boronic acid derivatives, including “(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid”, often involves Suzuki-Miyaura cross-coupling reactions . This is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .Molecular Structure Analysis
The molecular and crystal structures of ortho and para isomers of “(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid” were determined by the single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of these molecules in the solid state .Chemical Reactions Analysis
Boronic acids, including “(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid”, are often used as reactants in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .Physical And Chemical Properties Analysis
The introduction of the -OCF3 group influences the acidity of “(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid”, depending on the position of a substituent . The ortho isomer is the least acidic .Applications De Recherche Scientifique
-
Chemical Biology and Medicinal Chemistry
- Boronic acid-based compounds have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- They have been used in the exploration of novel chemistries using boron to fuel emergent sciences .
- The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry have been highlighted .
-
Sensing Applications
- Boronic acids have been utilized in various sensing applications .
- The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in sensing applications .
- These applications find utility in diverse fields such as environmental monitoring and medical diagnostics .
-
Molecular Recognition
-
Protein Manipulation and Modification
-
Material Chemistry
-
Cross-Coupling Reactions
-
Fluorescent DNA-Based Aptamer Selection and DNA Labeling
-
Pharmaceuticals and Drug Delivery
-
Materials Science
-
Organic Synthesis
-
Biomaterial Exploration
-
Pharmacological Improvements
Orientations Futures
Boronic acids and their derivatives have a wide range of applications and are being studied for their potential uses in various fields . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that there is potential for future research and development involving “(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid”.
Propriétés
IUPAC Name |
[3-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BF3NO4/c16-14(17,18)23-12-6-4-11(5-7-12)19-13(20)9-2-1-3-10(8-9)15(21)22/h1-8,21-22H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZWEVQTVBFWQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







